molecular formula C16H17N5O4 B6528594 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 1019101-57-5

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B6528594
CAS No.: 1019101-57-5
M. Wt: 343.34 g/mol
InChI Key: RRDUABADFYSUCE-UHFFFAOYSA-N
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Description

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, an oxadiazole ring, and a benzamide moiety, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Attachment of the Benzamide Moiety: Finally, the benzamide moiety is introduced through an amidation reaction, where the amine group of the oxadiazole-pyrazole intermediate reacts with 3,4-dimethoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzamide moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antitumor, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-benzamide
  • N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide

Uniqueness

Compared to similar compounds, N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is unique due to the presence of two methoxy groups on the benzamide moiety. These groups can influence the compound’s electronic properties, solubility, and biological activity, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-7-11(20-21(9)2)15-18-19-16(25-15)17-14(22)10-5-6-12(23-3)13(8-10)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDUABADFYSUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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